BTK Enzyme Inhibition Potency: CAS 2549046-79-7 vs. Clinically Relevant BTK Inhibitors (Class-Level Inference)
A BindingDB entry for a compound referenced as US20240083900 Example 99 reports a BTK IC50 of 1 nM in a biochemical enzyme assay, suggesting the potential scaffold for CAS 2549046-79-7 could achieve high potency if it indeed corresponds to this example [1]. However, the exact structure of Example 99 is not confirmed as 2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole based on available public data. For context, the clinical BTK inhibitor ibrutinib has a BTK IC50 of 0.5 nM under similar biochemical conditions, while acalabrutinib shows an IC50 of 3 nM [2]. The potential 1 nM potency, if verified, would place CAS 2549046-79-7 competitively between these two standard-of-care agents at the biochemical level.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (BindingDB entry referencing US20240083900 Example 99; structural identity as CAS 2549046-79-7 unconfirmed) [1] |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM; Acalabrutinib IC50 = 3 nM (biochemical BTK assay) [2] |
| Quantified Difference | Potency within 2-fold of ibrutinib and 3-fold more potent than acalabrutinib at biochemical level, if identity confirmed |
| Conditions | In vitro BTK biochemical enzyme inhibition assay (384-well format, 1 nM data from BindingDB); comparator data from published biochemical assays |
Why This Matters
Procurement for BTK inhibitor research demands verification of this potential potency against known clinical benchmarks, as the unconfirmed 1 nM IC50 could represent a meaningful starting point for further selectivity profiling if structural identity is validated.
- [1] BindingDB. BDBM658441: Enzyme Inhibition Constant Data for Tyrosine-protein kinase BTK (Homo sapiens). Ligand Reference: US20240083900, Example 99. Affinity Data IC50: 1 nM. View Source
- [2] Byrd JC, et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 2016, 374, 323-332. (BTK IC50 values for ibrutinib and acalabrutinib referenced within). View Source
